4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide
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Overview
Description
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is a chemical compound with the molecular formula C15H14N4OS and a molecular weight of 298.36 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring linked to a benzohydrazide moiety through a sulfanyl-methyl bridge. It is widely used in scientific research due to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various hydrazide derivatives.
Scientific Research Applications
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid .
- 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzonitrile .
Uniqueness
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-19-14(20)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9,16H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLGUXANYIAGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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